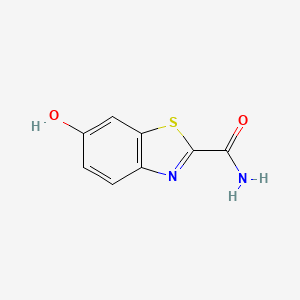
2-Benzothiazolecarboxamide, 6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzothiazolecarboxamide, 6-hydroxy- is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a carbamyl group at the 2-position and a hydroxyl group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolecarboxamide, 6-hydroxy- typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound. One common method is the reaction of 2-aminobenzenethiol with urea under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach involves the use of thioamides and carbon dioxide as raw materials, which undergo cyclization to yield the desired product .
Industrial Production Methods
Industrial production of 2-Benzothiazolecarboxamide, 6-hydroxy- often employs scalable and cost-effective methods. The use of green chemistry principles, such as atom economy and environmentally benign reagents, is emphasized to minimize waste and reduce environmental impact . The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzothiazolecarboxamide, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 2-carbamyl-6-oxo-benzothiazole.
Reduction: Formation of 2-amino-6-hydroxybenzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Benzothiazolecarboxamide, 6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent materials and imaging reagents.
Mecanismo De Acción
The mechanism of action of 2-Benzothiazolecarboxamide, 6-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: Lacks the carbamyl and hydroxyl groups, resulting in different chemical and biological properties.
2-Mercaptobenzothiazole: Contains a thiol group instead of a carbamyl group, used as a vulcanization accelerator in the rubber industry.
6-Hydroxybenzothiazole: Similar structure but lacks the carbamyl group, leading to different reactivity and applications.
Uniqueness
2-Benzothiazolecarboxamide, 6-hydroxy- is unique due to the presence of both carbamyl and hydroxyl groups, which confer specific reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C8H6N2O2S |
|---|---|
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
6-hydroxy-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2S/c9-7(12)8-10-5-2-1-4(11)3-6(5)13-8/h1-3,11H,(H2,9,12) |
Clave InChI |
YVWKVSNJQPPMEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)SC(=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


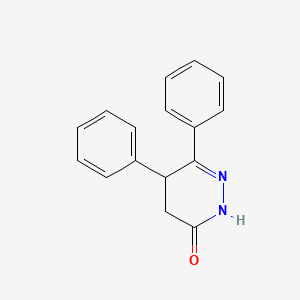
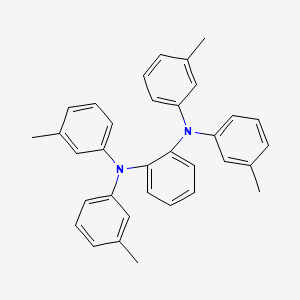
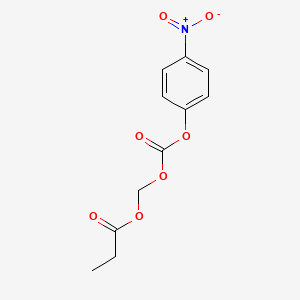
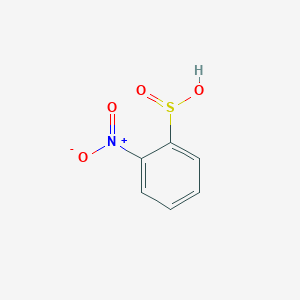
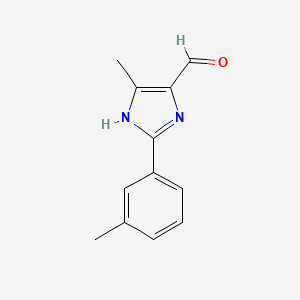
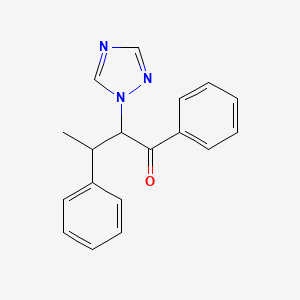
![4-[(2-Hydroxyethyl)thio]-2-methyl-2-butanol](/img/structure/B8555081.png)

![N-{2-Nitro-4-[(prop-2-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B8555089.png)
![N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide](/img/structure/B8555099.png)
![[2-(2-chloro-phenyl)-3H-benzoimidazol-5-yl]-carbamic acid ethyl ester](/img/structure/B8555106.png)
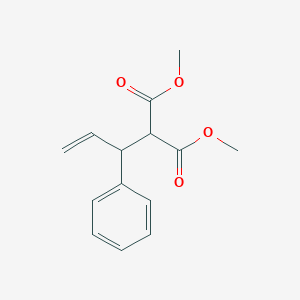
![5-(2-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8555135.png)

